Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate
Description
Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate is a multifunctional organic compound featuring a sulfonyl group, a furan ring, and an α-ketoester moiety. Its structure combines aromatic, heterocyclic, and electron-withdrawing groups, making it a candidate for diverse applications in medicinal chemistry and agrochemical research. The compound’s reactivity is influenced by the sulfonyl group’s electron-withdrawing nature, the furan ring’s π-electron system, and the α-ketoester’s electrophilic carbonyl group .
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVQSKKFYVOMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 385.8 g/mol
- CAS Number : 896332-12-0
The biological activity of this compound primarily stems from its structural components, which include a furan ring and a sulfonamide group. These features are known to interact with various biological targets, including enzymes and receptors.
Key Mechanisms
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, leading to various therapeutic effects.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's ability to inhibit tumor growth has been explored in various studies. For example, similar sulfonamide derivatives have been reported to induce apoptosis in cancer cell lines by targeting key survival pathways .
Anti-inflammatory Effects
Inhibition of the inflammatory response is another area where this compound shows promise. By modulating cytokine release and inhibiting inflammatory mediators, it may provide therapeutic benefits in conditions like arthritis .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in several cancer cell lines.
- Docking Studies : Molecular docking simulations have provided insights into the binding affinity of the compound with various targets, suggesting strong interactions with proteins involved in cell cycle regulation and apoptosis .
- Toxicity Assessments : Preliminary toxicity evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its toxicological effects .
Comparison with Similar Compounds
Structural Features
The following compounds share structural or functional similarities with the target molecule:
Key Observations :
- Heterocyclic Influence : Replacing the furan with triazole (as in ) or thiazole () alters electronic properties and intermolecular interactions (e.g., π-hole bonding in triazoles).
- Sulfonyl vs. Carbonyl Linkages : Sulfonyl groups (as in ) improve stability and hydrogen-bonding capacity compared to carbonyl-based linkages.
Reactivity Trends :
- α-Ketoesters (common in ) undergo nucleophilic attacks at the carbonyl, enabling derivatization.
- Sulfonyl groups () enhance electrophilicity and participate in hydrogen bonding, affecting crystallization and stability.
Physicochemical Properties
Q & A
Q. Critical Parameters :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | K₂CO₃, DMF, RT, 2 h | 78 | 92 |
| Amination | Ethyl glycinate, THF, 0°C, 4 h | 65 | 88 |
| Oxoacetate Formation | Ethyl oxalyl chloride, AlCl₃, anhydrous DCM, −10°C | 70 | 95 |
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of techniques:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂) | |
| HRMS | m/z 439.0832 (calc. 439.0829 for C₁₈H₁₇ClN₂O₆S) |
Advanced: How can researchers resolve contradictory data regarding its biological activity?
Methodological Answer:
Discrepancies in reported bioactivity (e.g., antioxidant vs. antibacterial efficacy) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antibacterial tests, DPPH assay for antioxidant activity) .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate functional group contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes) .
Recommendation : Reproduce assays under controlled conditions and validate with orthogonal methods (e.g., fluorescence-based bacterial viability assays) .
Advanced: How do the sulfonyl and furan groups influence reactivity in downstream modifications?
Methodological Answer:
- Sulfonyl Group :
- Furan Ring :
- Conjugation : Enhances π-electron delocalization, stabilizing intermediates in cycloaddition reactions .
- Susceptibility to Oxidation : Requires inert atmospheres (N₂/Ar) during reactions with strong oxidizers .
Experimental Tip : Protect the furan ring by using mild oxidizing agents (e.g., TEMPO/NaClO) to prevent ring-opening .
Advanced: What strategies mitigate low yields during purification?
Methodological Answer:
Low yields often stem from:
- Byproduct Formation : Optimize reaction stoichiometry (e.g., excess oxalyl chloride to drive oxoacetate formation) .
- Chromatography Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water) for polar byproducts .
- Crystallization Issues : Recrystallize from ethanol/water (7:3 v/v) to improve crystal lattice stability .
Case Study : In a 2025 study, adjusting pH to 6.5 during amination reduced imine byproducts, increasing yield from 50% to 72% .
Advanced: How can computational methods enhance understanding of its stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the ester group under acidic conditions) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites for oxidation .
- QSPR Models : Correlate substituent effects (e.g., electron-donating groups on furan) with shelf-life .
Validation : Compare simulated degradation products with LC-MS data from accelerated stability studies .
Basic: What are the storage recommendations to ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
